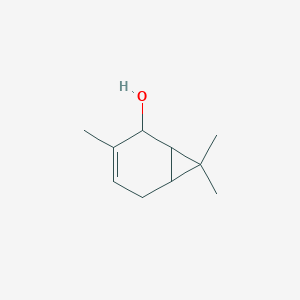
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is a heterocyclic compound containing sulfur and oxygen atoms in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one can be achieved through several methods. One common approach involves the reaction of thiourea with α-chloro-α-formylethyl acetate, followed by reduction using lithium aluminum hydride and subsequent halogenation . Another method involves the reaction of allyl isothiocyanate with chlorine at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.
化学反応の分析
Types of Reactions
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, alcohols, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one has several scientific research applications:
作用機序
The mechanism of action of 5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one involves its reactivity with various biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to potential biological effects. The compound’s sulfur and oxygen atoms also play a role in its reactivity and interactions with molecular targets .
類似化合物との比較
Similar Compounds
5-(Chloromethyl)-2-methylthiazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom.
5-(Chloromethyl)furfural: Contains a furan ring instead of an oxathiolan ring
Uniqueness
5-(Chloromethyl)-2-methyl-1,3lambda~4~-oxathiolan-3-one is unique due to its oxathiolan ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its combination of sulfur and oxygen atoms in the ring makes it a versatile compound for various applications .
特性
CAS番号 |
96242-88-5 |
|---|---|
分子式 |
C5H9ClO2S |
分子量 |
168.64 g/mol |
IUPAC名 |
5-(chloromethyl)-2-methyl-1,3-oxathiolane 3-oxide |
InChI |
InChI=1S/C5H9ClO2S/c1-4-8-5(2-6)3-9(4)7/h4-5H,2-3H2,1H3 |
InChIキー |
HYOVPQYZUVXCHI-UHFFFAOYSA-N |
正規SMILES |
CC1OC(CS1=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-Methyl-1H-imidazol-4-yl)methyl]piperidine](/img/structure/B14357025.png)
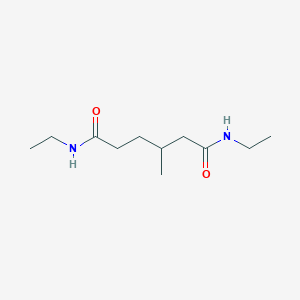
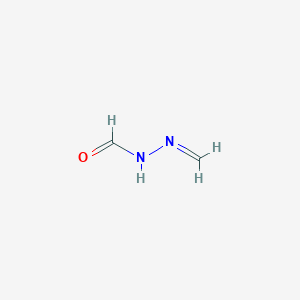
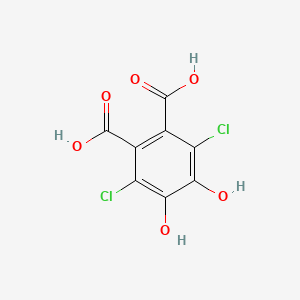
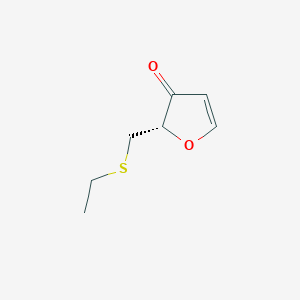
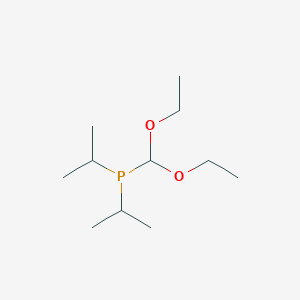
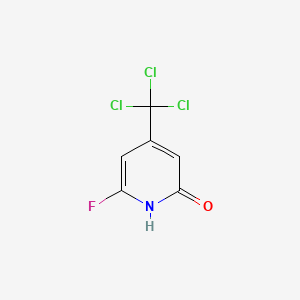
![1-Amino-1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one](/img/structure/B14357057.png)
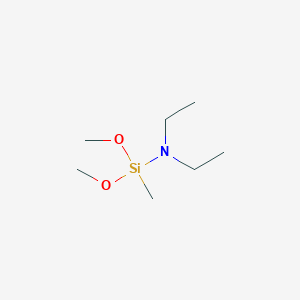
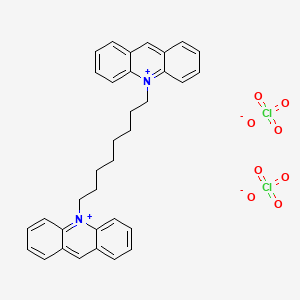
![4-Hydroxy-7-[(2H-tetrazol-5-yl)methoxy]-2H-1-benzopyran-2-one](/img/structure/B14357085.png)
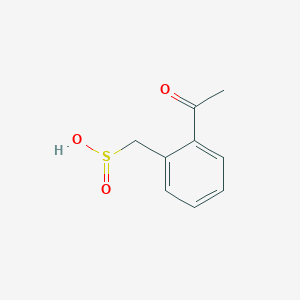
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
